molecular formula C30H50O4 B12690871 1,2-Benzenedicarboxylic acid, decyl dodecyl ester CAS No. 94054-35-0

1,2-Benzenedicarboxylic acid, decyl dodecyl ester

Cat. No.: B12690871
CAS No.: 94054-35-0
M. Wt: 474.7 g/mol
InChI Key: LSFXZINWHRXLQZ-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, decyl dodecyl ester: is a chemical compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. The compound is known for its role in enhancing the properties of various polymers, making it a valuable component in the production of plastics and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is typically synthesized through an esterification reaction. This involves the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) with decyl alcohol and dodecyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is catalyzed by sulfuric acid. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the parent acid and alcohols in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form phthalic acid derivatives.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Hydrolysis: 1,2-Benzenedicarboxylic acid, decyl alcohol, and dodecyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Substituted phthalate esters.

Scientific Research Applications

Chemistry: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is used as a plasticizer in the production of flexible polymers. It is also studied for its role in modifying the physical properties of materials, such as increasing flexibility and reducing brittleness.

Biology: In biological research, phthalate esters are investigated for their potential effects on living organisms. Studies focus on their impact on cellular processes and their potential as endocrine disruptors.

Medicine: While not directly used in medicine, the compound’s effects on biological systems are of interest in toxicology and pharmacology. Research aims to understand its potential health impacts and mechanisms of action.

Industry: The compound is widely used in the plastics industry to produce flexible and durable materials. It is also used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl dodecyl ester primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced material properties such as increased flexibility, transparency, and durability.

Comparison with Similar Compounds

  • 1,2-Benzenedicarboxylic acid, diisobutyl ester
  • 1,2-Benzenedicarboxylic acid, diundecyl ester
  • 1,2-Benzenedicarboxylic acid, decyl octyl ester

Comparison: 1,2-Benzenedicarboxylic acid, decyl dodecyl ester is unique in its specific combination of decyl and dodecyl alcohols, which imparts distinct properties compared to other phthalate esters. For example, 1,2-Benzenedicarboxylic acid, diisobutyl ester has shorter alkyl chains, resulting in different plasticizing effects and material properties. Similarly, 1,2-Benzenedicarboxylic acid, diundecyl ester and 1,2-Benzenedicarboxylic acid, decyl octyl ester have different alkyl chain lengths, affecting their solubility, flexibility, and compatibility with various polymers.

Properties

CAS No.

94054-35-0

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

1-O-decyl 2-O-dodecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-14-16-18-22-26-34-30(32)28-24-20-19-23-27(28)29(31)33-25-21-17-15-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3

InChI Key

LSFXZINWHRXLQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC

Origin of Product

United States

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